molecular formula C14H18N4 B11868665 1-(2-Methylquinazolin-4-yl)piperidin-4-amine

1-(2-Methylquinazolin-4-yl)piperidin-4-amine

Cat. No.: B11868665
M. Wt: 242.32 g/mol
InChI Key: XUKWADNSBCHYGV-UHFFFAOYSA-N
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Description

1-(2-Methylquinazolin-4-yl)piperidin-4-amine is a chemical compound that features a quinazoline ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The quinazoline moiety is known for its presence in many biologically active compounds, while the piperidine ring is a common structural motif in pharmaceuticals.

Preparation Methods

The synthesis of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Final Assembly: The final step involves the coupling of the quinazoline and piperidine moieties under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

1-(2-Methylquinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles to form substituted products.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinazoline and piperidine derivatives .

Scientific Research Applications

1-(2-Methylquinazolin-4-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(2-Methylquinazolin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.

    Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, which have various biological activities, share the piperidine ring but differ in their additional functional groups.

The uniqueness of this compound lies in its combined quinazoline and piperidine structure, which provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-(2-methylquinazolin-4-yl)piperidin-4-amine

InChI

InChI=1S/C14H18N4/c1-10-16-13-5-3-2-4-12(13)14(17-10)18-8-6-11(15)7-9-18/h2-5,11H,6-9,15H2,1H3

InChI Key

XUKWADNSBCHYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCC(CC3)N

Origin of Product

United States

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